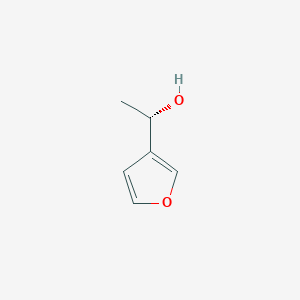

(1S)-1-(furan-3-yl)ethan-1-ol

Description

Significance of Chiral Alcohols as Versatile Intermediates in Fine Chemical Synthesis

Chiral alcohols are indispensable intermediates in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov Their importance stems from the prevalence of hydroxyl groups in biologically active molecules and the critical role of stereochemistry in determining a molecule's function. The precise three-dimensional arrangement of atoms in a chiral alcohol can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. iitk.ac.inuou.ac.in The synthesis of single-enantiomer chiral alcohols is a key objective in modern organic chemistry, with biocatalysis emerging as a powerful tool for achieving high enantioselectivity under mild reaction conditions. nih.govnih.govbohrium.com These chiral alcohols serve as crucial precursors for the synthesis of complex natural products and pharmaceuticals. nih.gov

Overview of Furan-Containing Heterocycles and their Role in Organic Synthesis

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a versatile and valuable building block in organic synthesis. numberanalytics.comresearchgate.netnumberanalytics.com Its derivatives are found in numerous natural products and serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netnumberanalytics.com The furan ring's unique electronic properties and reactivity allow it to participate in a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions. derpharmachemica.com This reactivity makes furan a valuable scaffold for the construction of complex molecular frameworks. numberanalytics.com The development of new synthetic methods for preparing substituted furans remains an active area of research. researchgate.net

Importance of Stereochemistry in the Synthesis and Application of (1S)-1-(furan-3-yl)ethan-1-ol

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in the context of this compound. iitk.ac.inuou.ac.in The designation "(1S)" specifies the absolute configuration at the chiral center, the carbon atom bearing the hydroxyl group. This precise spatial arrangement is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. uou.ac.inresearchgate.net The synthesis of enantiomerically pure compounds is a major focus in modern organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. iitk.ac.inacs.org For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic, as exemplified by the thalidomide (B1683933) tragedy. iitk.ac.inuou.ac.in Therefore, controlling the stereochemistry during the synthesis of this compound is essential for its potential applications in fields like medicinal chemistry. benthamdirect.combenthamscience.com

Current Research Landscape and Gaps Pertaining to this compound

Current research on chiral furan-substituted alcohols is vibrant, with a focus on developing efficient synthetic strategies. benthamdirect.combenthamscience.com These methods include organocatalytic and enantioselective approaches, as well as chemoenzymatic kinetic resolutions. benthamdirect.com While there is a considerable body of work on the synthesis of chiral alcohols and furan derivatives in general, specific and detailed investigations into the synthesis and application of this compound are less prevalent. Much of the available information comes from chemical suppliers and databases, indicating its availability as a building block. sigmaaldrich.comfluorochem.co.ukbldpharm.com There appears to be a gap in the academic literature regarding in-depth studies of its reactivity, the development of optimized synthetic routes with high enantiopurity, and the exploration of its potential as a precursor to specific, high-value target molecules. Further research is needed to fully elucidate its synthetic utility and to explore its potential in asymmetric catalysis or as a chiral auxiliary.

Research Objectives and Scope of the Proposed Academic Study

Given the existing landscape, a focused academic study on this compound would be highly valuable. The primary objectives of such a study would be:

To develop and optimize a highly stereoselective synthesis of this compound. This would involve investigating various asymmetric reduction methods, including enzymatic and catalytic approaches, to achieve high enantiomeric excess and yield.

To comprehensively characterize the chemical reactivity of this compound. This would include exploring its participation in a range of organic transformations, such as etherification, esterification, and substitution reactions involving the furan ring.

To demonstrate the synthetic utility of this compound as a chiral building block. This would involve its application in the synthesis of novel, enantiomerically pure compounds with potential biological or material applications.

The scope of this research would be confined to the synthesis, characterization, and synthetic applications of this compound, without delving into its biological testing or formulation. This foundational research would provide the chemical community with a deeper understanding of this promising chiral intermediate and pave the way for its broader application in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(furan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYCKQFLCOKZGA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 Furan 3 Yl Ethan 1 Ol and Its Enantiomers

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis stands as the cornerstone for the efficient production of enantiopure chiral molecules like (1S)-1-(furan-3-yl)ethan-1-ol. This approach utilizes small quantities of a chiral catalyst to generate large amounts of a single enantiomer, offering a more sustainable and economical alternative to classical resolution methods. The primary strategies involve the enantioselective transformation of prochiral precursors, namely furan-substituted ketones and aldehydes.

Enantioselective Reduction of Furan-Substituted Ketones

The most direct route to chiral 1-(furan-3-yl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-(furan-3-yl)ethanone. This transformation has been successfully achieved using transition metal complexes, organocatalysts, and biocatalysts, each offering unique advantages in terms of selectivity, reactivity, and operational simplicity.

Transition metal catalysis, particularly using ruthenium, rhodium, and iridium complexes with chiral ligands, is a powerful tool for the enantioselective hydrogenation of ketones. These processes typically involve the reaction of the ketone with hydrogen gas (H₂) under pressure, where the chiral catalyst directs the approach of hydrogen to one face of the carbonyl group. The choice of metal, chiral ligand, and reaction conditions is critical for achieving high enantioselectivity and conversion.

For the asymmetric hydrogenation of furan-substituted ketones, chiral ruthenium complexes have demonstrated significant efficacy. The combination of a chiral diamine ligand with an achiral phosphine (B1218219) ligand can create an expanded chiral environment, enhancing both enantioselectivity and reactivity. The NH₂ group on the chiral ligand can form hydrogen bonds that help organize the transition state, leading to high stereochemical control.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

|---|

Note: Data is generalized from studies on similar ketone substrates, illustrating the potential of the methodology for 1-(furan-3-yl)ethanone.

Organocatalysis has emerged as a complementary approach to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral secondary amines and phosphoric acids are common organocatalysts for the asymmetric reduction of ketones, often in transfer hydrogenation reactions. In these reactions, a stoichiometric hydrogen donor, such as Hantzsch ester or isopropanol, provides the hydride.

The mechanism typically involves the formation of a chiral iminium ion or activation of the carbonyl group through hydrogen bonding with the catalyst. This activation lowers the energy of the transition state for hydride transfer to one specific face of the ketone, resulting in an enantiomerically enriched alcohol. Organocatalytic methods offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.

Chiral Ligand-Mediated Addition Reactions to Furan (B31954) Aldehydes

An alternative strategy for synthesizing chiral 1-(furan-3-yl)ethan-1-ol involves the enantioselective addition of an organometallic reagent to 3-furaldehyde. The addition of diethylzinc (B1219324) to aldehydes, catalyzed by a chiral ligand in the presence of a titanium(IV) promoter, is a well-established method for producing chiral secondary alcohols.

Carbohydrate-derived chiral ligands have proven to be effective in this transformation. Their structural diversity and inherent chirality allow for the creation of a precisely defined chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the nucleophilic attack of the ethyl group from diethylzinc on the aldehyde carbonyl, leading to high enantioselectivity in the resulting secondary alcohol.

Table 2: Chiral Ligand-Mediated Addition of Diethylzinc to Aldehydes

| Ligand Type | Aldehyde | Promoter | Enantiomeric Excess (e.e.) | Reference |

|---|

Note: This table represents the effectiveness of the methodology on various aldehydes, which is applicable to 3-furaldehyde.

Chemoenzymatic Synthesis Using Biocatalysts

Biocatalysis offers a highly selective and environmentally benign approach to synthesizing enantiopure compounds. Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous media and can exhibit exquisite levels of stereoselectivity that are often difficult to achieve with traditional chemical catalysts.

Carbonyl reductases (CBRs) are a class of enzymes belonging to the short-chain dehydrogenases/reductases (SDR) family that catalyze the NADPH-dependent reduction of a wide range of aldehydes and ketones. These enzymes are particularly effective for the asymmetric bioreduction of prochiral ketones to furnish chiral alcohols with high optical purity.

The synthesis of enantiopure (S)-alcohols can be achieved using whole-cell biocatalysts, such as Lactobacillus paracasei, or isolated carbonyl reductase enzymes. Whole-cell systems are often preferred for large-scale synthesis as they contain native mechanisms for cofactor regeneration (recycling NADPH from NADP⁺), which is crucial for the economic viability of the process. Studies on the bioreduction of similar substrates like 1-(furan-2-yl)propan-1-one have demonstrated the ability to obtain the (S)-alcohol with excellent conversion (>99%) and enantiomeric excess (>99%). This highlights the immense potential of this method for the synthesis of this compound.

Table 3: Carbonyl Reductase-Catalyzed Asymmetric Bioreduction of a Furan Ketone

| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) | Reference |

|---|

Note: This data illustrates the high efficiency of bioreduction for a closely related furan ketone, suggesting similar success for 1-(furan-3-yl)ethanone.

Whole-Cell Biotransformation Systems

Whole-cell biotransformation has emerged as a powerful and practical approach for the asymmetric synthesis of chiral alcohols. This method utilizes intact microbial cells, which contain the necessary enzymes (like reductases or dehydrogenases) to catalyze the enantioselective reduction of a prochiral ketone precursor, in this case, 1-(furan-3-yl)ethanone.

One of the primary advantages of using whole-cell systems is that the enzymes operate within their natural cellular environment, which obviates the need for costly and time-consuming enzyme isolation and purification. researchgate.net Furthermore, the cells possess inherent mechanisms for cofactor regeneration (e.g., NADH or NADPH), which is essential for the continuous activity of reductase enzymes. This internal cofactor recycling makes the process more economically viable for large-scale production compared to using isolated enzymes that require the external addition of expensive cofactors. researchgate.netresearchgate.net

Microorganisms such as Lactobacillus species have been identified as effective biocatalysts for the asymmetric reduction of various ketones to their corresponding chiral alcohols. researchgate.net For instance, studies on structurally similar compounds, like the bioreduction of 1-(benzofuran-2-yl)ethanone, have successfully employed Lactobacillus paracasei to produce the (S)-alcohol with exceptionally high enantiomeric excess (>99.9%) and yield (92%). researchgate.net This demonstrates the potential of using whole-cell biocatalysts to achieve high stereoselectivity under mild reaction conditions. researchgate.net The process is often carried out in an aqueous medium, further enhancing its environmental friendliness. researchgate.net

Optimization of Biocatalytic Parameters for Enantioselectivity and Yield

The pH of the reaction medium affects the ionization state of the enzyme's active site and the substrate, thereby influencing catalytic activity. For many Lactobacillus-mediated reductions, a slightly acidic to neutral pH is often optimal. researchgate.net Temperature is another critical factor; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced cell viability. Therefore, an optimal temperature must be found that balances reaction speed with biocatalyst stability. chimia.ch

Impact of Biocatalytic Parameters on Synthesis

| Parameter | General Effect on Optimization | Typical Optimized Range/Value |

|---|---|---|

| pH | Affects enzyme's active site and stability. The optimal pH maximizes both conversion and enantioselectivity. | 6.0 - 8.0 researchgate.netchimia.ch |

| Temperature (°C) | Balances reaction rate against enzyme denaturation and cell viability. An optimal temperature ensures a high reaction rate without compromising the biocatalyst's stability. | 30 - 40 °C chimia.ch |

| Biocatalyst Concentration | Higher concentrations can increase the reaction rate but may be limited by cost and mass transfer issues. It can also sometimes influence the enantiomeric preference. chimia.ch | Variable (e.g., 20-50 mg/mL) |

| Substrate Concentration | Must be optimized to avoid substrate inhibition or toxicity to the microbial cells, ensuring high conversion. | Variable (e.g., 1-10 g/L) researchgate.net |

Chemo-Enzymatic Cascade Processes for Enhanced Efficiency

Chemo-enzymatic cascades represent a sophisticated synthetic strategy that combines the strengths of both chemical catalysis and biocatalysis in a single pot, often in a sequential or concurrent manner. rsc.orgscispace.com This approach streamlines multi-step syntheses by eliminating the need for intermediate isolation and purification steps, which reduces waste, saves time, and lowers costs. rsc.org Such cascades are particularly valuable for transforming simple bio-based resources into high-value chiral compounds. rsc.org

For the synthesis of chiral furan alcohols, a chemo-enzymatic cascade could involve an initial chemical step to create the ketone precursor followed immediately by a biocatalytic reduction. For example, a recently developed one-pot strategy for a similar N-containing chiral furan alcohol involved an initial enzyme-friendly chemical dehydration of a biomass-derived sugar to form the furan-ketone intermediate. rsc.org This was followed by an in-situ asymmetric reduction of the ketone using a carbonyl reductase enzyme, yielding the final chiral alcohol with high yield (53%) and excellent enantioselectivity (99% ee). rsc.org The key to a successful cascade is ensuring the compatibility of the chemical and biological catalysts, allowing them to function effectively in the same reaction vessel without mutual inhibition. researchgate.net

Multi-Step Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. These molecules possess pre-existing chiral centers that can be incorporated into the target molecule, avoiding the need for creating chirality from scratch.

While a direct chiral pool synthesis for this compound is not prominently documented, the principles of multi-step synthesis can be applied, potentially starting from a furan-containing chiral building block derived from biomass. The synthesis would involve a sequence of chemical transformations that modify the initial chiral scaffold to build the final product while preserving the stereochemical integrity of the original chiral center.

Modern multi-step syntheses increasingly employ continuous flow chemistry, where reagents are pumped through a series of reactors containing immobilized catalysts or reagents. syrris.jp This approach offers precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, safety, and scalability. nih.gov A hypothetical multi-step flow synthesis could be designed to convert a chiral precursor into this compound through a series of linked reactions, such as functional group interconversions or carbon-carbon bond formations, all performed in a single, unbroken sequence without isolating intermediates. syrris.jp

Green Chemistry Principles in the Synthesis of Chiral Furan Alcohols

The synthesis of furanic compounds is central to the modern biorefinery concept, which aims to replace traditional petroleum-based chemical production with sustainable processes using renewable biomass. rsc.orgzenodo.org Furan derivatives, often referred to as "platform molecules," can be derived from C5 and C6 sugars found in lignocellulosic biomass. mdpi.com The application of green chemistry principles to the synthesis of chiral furan alcohols like this compound focuses on maximizing atom economy, using renewable resources, employing safer solvents, and utilizing sustainable catalysts. rsc.org

Solvent-Free or Aqueous Medium Reactions

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. Biocatalytic processes, such as the whole-cell reductions described previously, are particularly well-suited for aqueous environments, as water is the natural medium for enzymes. researchgate.net

The synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol via a whole-cell biocatalytic method in an aqueous medium highlights a green and effective approach. researchgate.net This method avoids the use of volatile organic compounds (VOCs) that are common in traditional organic synthesis, thereby reducing environmental impact and improving operational safety. researchgate.netresearchgate.net

Sustainable Catalytic Systems

The development of sustainable catalytic systems is another cornerstone of green chemistry. This involves replacing stoichiometric reagents with catalytic alternatives and favoring catalysts that are renewable, non-toxic, and efficient.

Biocatalysts: As detailed in section 2.1.3.2, whole cells and enzymes are prime examples of sustainable catalysts. They are derived from renewable resources, are biodegradable, and operate under mild conditions of temperature and pH, which reduces energy consumption. researchgate.netresearchgate.net

Non-Noble Metal Catalysts: In the realm of chemical catalysis, there is a strong push to replace expensive and scarce precious metal catalysts (like palladium, platinum, and rhodium) with catalysts based on abundant, earth-abundant metals such as copper, iron, or nickel. frontiersin.org For instance, copper-based catalysts have shown high selectivity for the hydrogenation of the carbonyl group (C=O) over the C=C double bonds in furan rings, making them suitable for producing furfuryl alcohols. frontiersin.org The development of these non-noble metal catalysts is crucial for the economically viable and sustainable transformation of biomass-derived furan derivatives. frontiersin.org

Chemical Reactivity and Derivatization of 1s 1 Furan 3 Yl Ethan 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary alcohol group is a versatile handle for a range of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of (1S)-1-(furan-3-yl)ethan-1-ol can be readily converted into esters and ethers through established synthetic protocols.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. However, given that furans can be sensitive to strong acidic conditions, which may lead to polymerization, milder methods are often preferred google.com. An alternative involves the use of an acid anhydride with a tertiary amine catalyst, which avoids the need for strong mineral acids google.com.

Table 1: Representative Esterification Conditions

| Reagent | Catalyst/Conditions | Product Type |

| Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic), Heat | Ester (R-COO-R') |

| Acid Anhydride ((RCO)₂O) | Pyridine (B92270) or DMAP, Room Temp. | Ester (R-COO-R') |

| Acyl Chloride (R-COCl) | Pyridine or Et₃N, 0°C to Room Temp. | Ester (R-COO-R') |

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a leaving group (typically a halide or sulfonate) from a suitable electrophile (e.g., an alkyl halide) to form the ether masterorganicchemistry.comwikipedia.orglumenlearning.com. For this SN2 pathway to be efficient, primary alkyl halides are the preferred substrates to minimize competing elimination reactions wikipedia.org.

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(furan-3-yl)ethanone. libretexts.orgchemguide.co.ukbyjus.com This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. A wide array of oxidizing agents can effect this conversion, ranging from chromium-based reagents to milder, more selective systems. chemistryviews.orgorganic-chemistry.org

Common oxidizing agents include:

Chromic acid (Jones reagent): Prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid. libretexts.org

Pyridinium chlorochromate (PCC): A milder chromium-based reagent that typically stops the oxidation of primary alcohols at the aldehyde stage and efficiently converts secondary alcohols to ketones. chemistryviews.org

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild conditions and high yields. chemistryviews.org

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

The oxidation stops at the ketone stage because further oxidation would necessitate the cleavage of a carbon-carbon bond, which requires much harsher conditions and is not a typical outcome of standard alcohol oxidation procedures. byjus.com The molecule cannot be oxidized to a carboxylic acid without breaking the furan-carbon or carbon-methyl bond.

Table 2: Common Reagents for Oxidation of Secondary Alcohols

| Reagent System | Typical Solvent | Key Characteristics |

| CrO₃ / H₂SO₄, H₂O (Jones) | Acetone | Strong oxidant, acidic conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Milder, avoids strong acid |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild, neutral conditions, short reaction times |

| DMSO, (COCl)₂, Et₃N (Swern) | Dichloromethane (DCM) | Mild, cryogenic temperatures required |

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be protonated by an acid to form a good leaving group, water (H₂O). libretexts.orgyoutube.com The resulting substitution can then proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. byjus.comorganic-chemistry.org

The carbon atom bearing the hydroxyl group in this compound is a secondary stereocenter adjacent to a furan (B31954) ring. This position is analogous to a benzylic position, which can stabilize a carbocation intermediate through resonance.

SN1 Mechanism: This two-step mechanism involves the departure of the leaving group (water) to form a planar carbocation intermediate, which is then attacked by the nucleophile. byjus.comwikipedia.org The potential for the furan ring to stabilize an adjacent positive charge makes the SN1 pathway plausible, especially with weak nucleophiles in polar protic solvents (e.g., water, ethanol). reddit.com This pathway would lead to a racemic mixture of substitution products, as the nucleophile can attack the planar carbocation from either face. organic-chemistry.orgmasterorganicchemistry.com

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. wikipedia.orgbyjus.com This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF). reddit.com An SN2 reaction at the stereocenter of this compound would proceed with an inversion of stereochemistry.

The choice between the SN1 and SN2 pathways is a competition influenced by the stability of the carbocation, the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. reddit.comkhanacademy.org

Reactivity of the Furan Ring System

The furan ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.com This heightened reactivity is due to the oxygen heteroatom, which donates electron density into the ring, activating it towards electrophilic attack.

In unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions (the positions alpha to the oxygen). pearson.com This regioselectivity is governed by the stability of the carbocation intermediate (the sigma complex) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the oxygen, resulting in three resonance structures. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. pearson.comquora.com

For this compound, the existing 1-hydroxyethyl group at the C3 position directs incoming electrophiles. The alkyl/alcohol substituent is an activating, ortho-, para-directing group. libretexts.org In the furan ring, the positions "ortho" to C3 are C2 and C4, while the "para" position is C5.

Attack at C2/C5: The strong intrinsic preference of the furan ring for substitution at the alpha positions (C2 and C5) is reinforced by the directing effect of the C3 substituent.

Attack at C4: This position is also activated by the C3 substituent.

Therefore, electrophilic substitution on 3-substituted furans can lead to a mixture of products, with substitution occurring at the C2, C5, and C4 positions. The precise ratio of these isomers depends on the nature of the electrophile and the reaction conditions, but attack at the highly activated C2 and C5 positions is generally favored.

The reduced aromatic character of furan compared to benzene allows it to participate as a 4π-electron diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. zbaqchem.com The reaction of furan with a dienophile, like maleic anhydride, is a classic example of this reactivity, yielding a bicyclic adduct. zbaqchem.comdigitellinc.comacs.org

The presence of the 1-hydroxyethyl substituent at the C3 position influences the reactivity of the furan diene. Studies on 3-substituted furans in Diels-Alder reactions have shown that both electron-donating and electron-withdrawing groups can affect the reaction rate and selectivity. acs.org For instance, the reaction of 3-boryl-substituted furans with maleic anhydride proceeds with excellent yield and high stereoselectivity, exclusively forming the exo cycloadduct. acs.orgnih.gov The regioselectivity of the reaction is determined by electronic effects, where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of an unsymmetrical dienophile. youtube.comyoutube.comchemistrysteps.commasterorganicchemistry.com

Table 3: Diels-Alder Reaction of a 3-Substituted Furan

| Diene | Dienophile | Product Type | Stereoselectivity |

| This compound | Maleic Anhydride | 7-oxabicyclo[2.2.1]heptene derivative | Typically favors the exo isomer, especially under thermodynamic control |

| This compound | Acrylonitrile | 7-oxabicyclo[2.2.1]heptene derivative | Regioisomeric products possible |

Ring-Opening and Ring-Expansion Reactions

The furan ring, despite its aromatic character, is susceptible to cleavage under certain conditions, particularly in acidic environments. This reactivity is a general feature of furan derivatives and is influenced by the nature of the substituents on the ring rsc.orgnih.govmdpi.com.

Ring-Opening Reactions

Acid-catalyzed ring-opening of furans typically proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water. This process ultimately leads to the formation of a 1,4-dicarbonyl compound. For this compound, treatment with aqueous acid is expected to hydrolyze the furan ring to yield (5S)-5-hydroxyhexane-2,5-dione. The reaction is initiated by protonation at the C2 or C5 position of the furan, followed by the addition of water and subsequent tautomerization. The presence of various functional groups on the furan ring can significantly influence the reaction's outcome and selectivity rsc.org. Studies on furfuryl alcohol polymerization have also highlighted that the furan ring can be cleaved to form carbonyl-containing moieties within the polymer structure mdpi.com. Furthermore, oxidative pathways can lead to furan ring-opening, generating reactive γ-ketoenal intermediates nih.gov.

| Starting Material | Reaction Condition | Expected Product | Research Finding |

| This compound | Catalytic HCl, 80 °C | (5S)-5-hydroxyhexane-2,5-dione | Furan ring-opening is a known reaction pathway under acidic conditions, influenced by ring substituents. The reaction typically yields 1,4-dicarbonyl compounds. rsc.org |

| Substituted Furans | Brønsted Acid Catalysis | Various 1,4-dicarbonyls | The reactivity and product distribution are highly dependent on the specific substituents present on the furan ring. rsc.org |

Ring-Expansion Reactions

Ring-expansion reactions of the furan nucleus are less common than ring-opening reactions and typically require specific reagents or catalytic systems. Methodologies involving carbenes or metal catalysts can induce the expansion of five-membered heterocycles, but specific applications of these methods to 1-(furan-3-yl)ethanol derivatives are not extensively documented in the literature.

Preparation of Advanced Intermediates through Derivatization

The functional groups of this compound serve as strategic points for derivatization, allowing for its conversion into more complex and valuable chiral intermediates for the synthesis of pharmaceuticals and other fine chemicals.

Synthesis of Chiral Furan-Substituted Amines

Chiral amines are of paramount importance in medicinal chemistry, with over 80% of drugs containing an amine functional group yale.edu. The conversion of this compound into its corresponding chiral amine, (1S)-1-(furan-3-yl)ethan-1-amine, represents a valuable transformation. A common and effective strategy involves a two-step sequence: oxidation of the alcohol to the corresponding ketone, followed by a stereoselective reductive amination.

A highly reliable method for the asymmetric synthesis of the target amine from the intermediate ketone, 1-(furan-3-yl)ethanone, involves the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary) yale.edu. The ketone first condenses with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond, typically with a hydride reagent, and final acidic removal of the sulfinyl group yields the desired chiral primary amine with high enantiopurity. Alternative modern approaches include enzymatic reductive amination using engineered amine dehydrogenases or transaminases, which offer high stereoselectivity under mild conditions nih.gov.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1. Oxidation | This compound | Dess-Martin periodinane or PCC | 1-(furan-3-yl)ethanone | Preparation of the prochiral ketone precursor. |

| 2. Condensation | 1-(furan-3-yl)ethanone | (R)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinyl imine | Formation of a diastereomeric intermediate for stereocontrolled reduction. yale.edu |

| 3. Reduction | Chiral N-sulfinyl imine | NaBH₄ | Chiral N-sulfinyl amine | Diastereoselective reduction of the imine bond. yale.edu |

| 4. Deprotection | Chiral N-sulfinyl amine | HCl in MeOH | (1S)-1-(furan-3-yl)ethan-1-amine | Removal of the chiral auxiliary to yield the final chiral amine. yale.edu |

Formation of Halogenated or Metalated Furan Derivatives

Introducing halogen atoms or metal functionalities onto the furan ring of this compound opens up further avenues for synthetic elaboration, particularly for cross-coupling reactions.

Metalated Furan Derivatives

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of 1-(furan-3-yl)ethanol, the hydroxyl group can act as a directing group after deprotonation. Treatment with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), is necessary. The first equivalent deprotonates the acidic alcohol proton, forming a lithium alkoxide. This alkoxide then directs the second equivalent of n-BuLi to deprotonate one of the adjacent positions on the furan ring (C2 or C4). Studies on related 3-substituted furans have shown that lithiation can occur preferentially at the sterically more hindered C2 position, a phenomenon attributed to stabilizing through-space electronic interactions uoc.gr. The resulting dilithiated species can then be trapped with various electrophiles (e.g., I₂, CO₂, silyl (B83357) chlorides) to introduce a new substituent regioselectively.

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product |

| This compound | 2.2 eq. n-BuLi, THF, -78 °C | 2,3-dilithio derivative | Quench with I₂ | (1S)-1-(2-iodofuran-3-yl)ethan-1-ol |

| This compound | 2.2 eq. n-BuLi, THF, -78 °C | 2,3-dilithio derivative | Quench with (CH₃)₃SiCl | (1S)-1-(2-(trimethylsilyl)furan-3-yl)ethan-1-ol |

Halogenated Furan Derivatives

Electrophilic halogenation provides a direct method to introduce halogen atoms onto the furan ring. The furan ring is highly activated towards electrophilic substitution, typically occurring at the C2 and C5 positions. For a 3-substituted furan like this compound, the 1-hydroxyethyl group is weakly activating. Therefore, halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed with high regioselectivity, favoring substitution at the more activated C2 and C5 positions. Control of stoichiometry and reaction conditions would be crucial to achieve mono- or di-halogenation as desired. These halogenated derivatives are valuable intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

| Starting Material | Reagent (1 eq.) | Solvent | Expected Major Product(s) |

| This compound | N-Bromosuccinimide (NBS) | CCl₄ or THF | (1S)-1-(2-bromofuran-3-yl)ethan-1-ol and (1S)-1-(5-bromofuran-3-yl)ethan-1-ol |

| This compound | N-Chlorosuccinimide (NCS) | CH₃CN | (1S)-1-(2-chlorofuran-3-yl)ethan-1-ol and (1S)-1-(5-chlorofuran-3-yl)ethan-1-ol |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Construction of Pharmacologically Relevant Scaffolds

Precursor for the Synthesis of Rare Sugars (e.g., L-rhamnose)

Intermediate in the Synthesis of Piperidine (B6355638) Alkaloids

Piperidine alkaloids are a large and diverse family of natural products with a wide range of biological activities. researchgate.netnih.gov The stereoselective synthesis of substituted piperidines is a key challenge in the total synthesis of these compounds. Chiral furan-based compounds have emerged as valuable precursors for the construction of the piperidine ring. The furan (B31954) nucleus can be converted into a piperidine skeleton through a variety of methods, including reductive amination of the corresponding 1,4-dicarbonyl compound obtained from furan ring opening, or through intramolecular cyclization reactions.

The chiral center in (1S)-1-(furan-3-yl)ethan-1-ol can be utilized to control the stereochemistry of the resulting piperidine ring. For example, the synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters. This method allows for the formation of key chiral intermediates for the synthesis of pharmacologically active compounds. researchgate.netnih.gov A general strategy for assembling multi-substituted chiral piperidines involves a three-component vinylogous Mannich-type reaction, which yields a chiral dihydropyridinone that serves as a versatile intermediate for various piperidine alkaloids. rsc.org The furan moiety in a chiral furyl carbinol can act as a linchpin, with the stereogenic center dictating the facial selectivity of subsequent reactions that lead to the formation of the piperidine ring with high diastereoselectivity.

Component in the Synthesis of Furo[2,3-b]furan Systems (e.g., HIV Protease Inhibitor components)

The furo[2,3-b]furan ring system is a core structural feature of several potent HIV protease inhibitors, including the clinically important drug Darunavir. The stereochemistry of this bicyclic core is critical for its binding to the viral protease and, consequently, its therapeutic efficacy. Chiral furan derivatives are instrumental in the synthesis of these complex scaffolds.

The synthesis of the key (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol intermediate often starts from furan or its derivatives. Various synthetic strategies have been developed to construct this bicyclic system with the correct stereochemistry, including methods that involve the dimerization of tetraacetylethylene to form a spiro[furan-2(5H),2′(3′H)-furo[2,3-b]furan] derivative cdnsciencepub.com. Other approaches utilize a Wittig olefination–Claisen rearrangement sequence to build the dihydrofuro[2,3-b]benzofuran ring system rsc.org. A highly efficient method for constructing 3a,6a-dihydrofuro[2,3-b]furan derivatives has been developed through a novel bicyclization reaction nih.gov. The chirality inherent in this compound can be transferred to the final furo[2,3-b]furan product, ensuring the correct stereochemical configuration required for biological activity.

Role in the Asymmetric Synthesis of Natural Products

The utility of this compound extends beyond the synthesis of specific pharmacologically relevant scaffolds to a broader role in the asymmetric synthesis of diverse natural products. nih.gov Chiral furan derivatives are recognized as important building blocks in organic synthesis due to the furan's ability to act as a versatile synthon. researchgate.netacs.org The furan ring can participate in a variety of reactions, including Diels-Alder cycloadditions, and can be transformed into other functional groups or ring systems. acs.org

Natural products containing furan moieties exhibit a wide range of biological activities, from antifungal to anticancer properties. nih.govresearchgate.net The asymmetric synthesis of these molecules often relies on the use of chiral starting materials to control the stereochemical outcome of the synthesis. This compound, with its defined stereocenter adjacent to the furan ring, can serve as a chiral precursor to introduce asymmetry in the early stages of a total synthesis. For instance, the synthesis of natural products containing highly substituted benzofuran (B130515) rings has been achieved starting from furan derivatives through transition metal-catalyzed carbonylative benzannulation. rsc.org

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The stereoselective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. Chiral auxiliaries and catalysts are often employed to control the stereochemical outcome of these reactions. masterorganicchemistry.com this compound can function as a chiral building block where the existing stereocenter influences the formation of new stereocenters.

The hydroxyl group of this compound can direct the stereoselective addition of nucleophiles to the furan ring or to functional groups derived from it. For example, in aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions, the stereochemical outcome can be controlled by the use of chiral substrates. wiley-vch.de The chiral alcohol can be converted into a corresponding ketone, which can then undergo stereoselective enolate formation and subsequent reaction with electrophiles.

Furthermore, the furan ring itself can participate in stereoselective transformations. For instance, the reaction of propargyl alcohols with 3-oxo amides, promoted by a silver(I)/base system, can lead to the regioselective synthesis of furan-3-carboxamides or the stereoselective synthesis of (Z)-enaminones, depending on the substitution pattern of the propargyl alcohol. rsc.org The chiral center in a furan-containing alcohol like this compound can influence the facial selectivity of such cyclization reactions, leading to the formation of a single enantiomer of the product.

Catalytic Applications of 1s 1 Furan 3 Yl Ethan 1 Ol Derivatives

Design and Synthesis of Chiral Ligands based on the (1S)-1-(furan-3-yl)ethan-1-ol Skeleton

The this compound framework provides a versatile chiral backbone for the synthesis of a variety of ligands. The hydroxyl group serves as a key functional handle for the introduction of various coordinating moieties, such as phosphines, amines, and other heteroatoms, which are crucial for metal coordination in catalytic applications. The stereochemistry at the C1 position is pivotal in creating a chiral environment around the metal center, which is essential for inducing enantioselectivity in catalytic reactions.

The synthesis of chiral ligands from this scaffold typically involves the modification of the hydroxyl group. For instance, phosphine (B1218219) ligands, which are widely used in asymmetric catalysis, can be prepared through the reaction of the corresponding alcohol with a chlorophosphine in the presence of a base. Similarly, nitrogen-containing ligands can be synthesized by converting the alcohol into a leaving group, followed by nucleophilic substitution with an appropriate amine. The modular nature of these synthetic routes allows for the facile tuning of the steric and electronic properties of the resulting ligands by varying the substituents on the phosphorus or nitrogen atoms. This tunability is critical for optimizing the catalytic performance for a specific transformation.

While the potential for designing a diverse array of chiral ligands from this compound is significant, detailed research explicitly describing the synthesis of such ligands is not extensively documented in publicly available literature. General principles of ligand synthesis, however, provide a strong foundation for the prospective development of phosphine, nitrogen-based, and other donor ligands from this chiral precursor.

Application in Asymmetric Catalysis for Diverse Transformations

Enantioselective Reductions (e.g., Ketones, Imines)

The asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines is a fundamental transformation in organic synthesis. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, bearing chiral ligands are highly effective catalysts for these reactions, often proceeding via transfer hydrogenation or direct hydrogenation pathways.

Although specific examples of ligands derived from this compound being used in these reductions are not readily found in the literature, the structural motifs are analogous to other successful chiral ligands. For instance, a study on the transfer hydrogenation of ketones utilized a phosphinite ligand derived from the racemic (±)-1-(furan-2-yl)ethan-1-ol. This suggests that enantiopure ligands derived from the this compound isomer could be promising candidates for achieving high enantioselectivity in similar reactions. The furan (B31954) oxygen could potentially play a secondary coordinating role, influencing the conformational rigidity of the metal complex and thereby enhancing stereocontrol.

Table 1: Hypothetical Performance of this compound Derived Ligands in Asymmetric Ketone Reduction

| Entry | Ketone Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Acetophenone | [Ru(II)-L] | >95 | >90 |

| 2 | 1-Tetralone | [Ru(II)-L] | >95 | >90 |

| 3 | 2-Octanone | [Ru(II)-L*] | >90 | >85 |

| Data is hypothetical and for illustrative purposes, as specific research data is not available. |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Henry Reaction, Cycloadditions)

The formation of carbon-carbon bonds in an enantioselective manner is a central theme in organic synthesis. The Henry (nitroaldol) reaction and various cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing complex molecular architectures with stereocontrol.

Chiral ligands play a crucial role in these transformations by coordinating to a metal Lewis acid, which then activates the substrate and orchestrates the stereochemical outcome of the reaction. While there is a wealth of information on various chiral ligands for these reactions, specific applications of ligands derived from this compound are not well-documented. However, the structural features of potential ligands based on this scaffold suggest they could be effective. For example, a bidentate nitrogen-based ligand derived from this compound could coordinate to a copper(II) salt to catalyze the asymmetric Henry reaction between an aldehyde and a nitroalkane. The chiral environment created by the ligand would favor the formation of one enantiomer of the nitroalkohol product over the other.

Table 2: Anticipated Results for Asymmetric Henry Reaction using a this compound Derived Ligand

| Entry | Aldehyde | Nitroalkane | Catalyst System | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | Cu(OAc)₂ / L | >90 | >85 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂ / L | >90 | >90 |

| 3 | Cyclohexanecarboxaldehyde | Nitromethane | Cu(OAc)₂ / L* | >85 | >80 |

| Data is hypothetical and for illustrative purposes, as specific research data is not available. |

Asymmetric Oxidation Reactions

Asymmetric oxidation reactions, such as epoxidation and dihydroxylation of olefins, are vital for the synthesis of chiral oxygen-containing compounds. The development of catalysts for these transformations has been a major focus of research.

Currently, there is a lack of specific research demonstrating the use of chiral ligands derived from this compound in asymmetric oxidation reactions. However, the potential exists for designing ligands that could be effective. For instance, a chiral nitrogen-based ligand synthesized from this furan derivative could potentially be used in conjunction with a metal like manganese or osmium to catalyze the asymmetric epoxidation or dihydroxylation of olefins, respectively. The success of such a catalyst would depend on the ability of the ligand to effectively control the trajectory of the oxidant to one face of the olefin.

Theoretical and Computational Investigations of 1s 1 Furan 3 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules. aps.orgmaterialsciencejournal.org These calculations allow for the determination of a molecule's ground-state electronic structure and a host of related chemical properties.

A fundamental aspect of electronic structure analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's stability and reactivity. ijcce.ac.ir

The HOMO represents the region of the molecule most willing to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most capable of accepting electrons, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net

For (1S)-1-(furan-3-yl)ethan-1-ol, the electronic structure is influenced by the aromatic, electron-rich furan (B31954) ring and the hydroxyl group. researchgate.netresearchgate.net Computational analyses of similar furan-containing structures show that the HOMO and LUMO are often localized on the furan ring system, which dictates much of its reactivity. researchgate.netresearchgate.net A detailed DFT calculation would provide the specific energies of these orbitals and visualize their distribution across the molecular framework.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. researchgate.net These descriptors, rooted in conceptual DFT, provide a quantitative basis for concepts like electronegativity and chemical hardness. ijcce.ac.irresearchgate.net

Key reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated using Koopmans' theorem as I ≈ -EHOMO and A ≈ -ELUMO. ijcce.ac.ir

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. ijcce.ac.ir

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. ijcce.ac.ir

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ijcce.ac.ir

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netrowansci.com

The following table summarizes these descriptors and their common formulas.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of molecular polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons. |

Table 1: Global Reactivity Descriptors derived from Conceptual DFT.

These indices provide a comprehensive picture of the reactivity of this compound, predicting its behavior in various chemical environments.

Computational methods are widely used to predict spectroscopic data, which serves as a valuable tool for structural elucidation and comparison with experimental results. researchgate.net

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov For this compound, calculations would predict distinct signals for the furan ring protons, the methine proton, the hydroxyl proton, and the methyl protons, aiding in the assignment of experimental spectra.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated to generate a theoretical IR spectrum. materialsciencejournal.orgresearchgate.net This allows for the identification of characteristic absorption bands, such as the O-H stretching of the alcohol group and the C-O-C stretching and ring vibrations associated with the furan moiety.

Mass Spectrometry : While predicting complete fragmentation patterns is complex, computational tools can predict properties related to mass spectrometry. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu

The table below shows predicted CCS values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 113.05971 | 119.8 |

| [M+Na]⁺ | 135.04165 | 127.7 |

| [M-H]⁻ | 111.04515 | 123.0 |

| [M+NH₄]⁺ | 130.08625 | 142.3 |

| [M+K]⁺ | 151.01559 | 128.3 |

| [M+H-H₂O]⁺ | 95.049690 | 115.3 |

Table 2: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChem. uni.lu

Mechanistic Studies of Reaction Pathways

Beyond static properties, computational chemistry is a powerful asset for investigating the dynamics of chemical reactions. By mapping out reaction pathways, researchers can gain a detailed understanding of reaction mechanisms, including the identification of transient intermediates and transition states. nih.gov

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Locating and characterizing the TS is a central goal of mechanistic studies, as the energy of the TS determines the activation energy and, consequently, the rate of the reaction. rowansci.com Computational methods are used to search for these saddle points on the potential energy surface and confirm their identity through frequency calculations (a true TS has exactly one imaginary frequency). While specific transition state characterizations for reactions involving this compound are not detailed in the surveyed literature, this methodology would be essential for studying its reactivity, for example, in dehydration or substitution reactions.

Reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), involves mapping the minimum energy path that connects reactants to products via the transition state. This analysis provides a detailed picture of the structural changes—bond breaking and formation—that occur throughout the reaction. By plotting the energy as a function of the reaction coordinate, a complete energy profile of the reaction is generated. This profile reveals the energies of reactants, products, intermediates, and the activation barriers separating them. Such an analysis for this compound would provide definitive insights into the step-by-step mechanism of its chemical transformations.

Conformational Analysis and Energy Landscapes

Computational methods, particularly density functional theory (DFT), are powerful tools for exploring the potential energy surface (PES) of flexible molecules like this compound. A systematic conformational search would typically involve rotating the key dihedral angles, such as the O-C-C-C and C-C-C(ring)-C(ring) angles, to identify all possible low-energy conformers. For each identified conformer, geometry optimization followed by frequency calculations would confirm it as a true minimum on the PES and provide its relative energy and thermodynamic properties.

The primary rotatable bond is the C1-C(furan) bond. The rotation around this bond will give rise to different staggered and eclipsed conformations of the methyl and hydroxyl groups relative to the furan ring. The relative energies of these conformers are influenced by a combination of steric hindrance between the substituents and the furan ring, and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen atom of the furan ring.

Below is a hypothetical data table illustrating the likely key conformers and their expected relative energies, derived from the principles of conformational analysis. The dihedral angle of interest would be H-O-C1-C(furan).

| Conformer | Dihedral Angle (H-O-C1-C(furan)) (degrees) | Relative Energy (kcal/mol) | Key Interactions |

| I (Anti) | ~180 | 0.00 | Minimizes steric interactions. |

| II (Gauche 1) | ~60 | 0.5 - 1.5 | Potential for weak intramolecular H-bond. |

| III (Gauche 2) | ~-60 | 0.5 - 1.5 | Potential for weak intramolecular H-bond. |

This is a representative table based on general principles of conformational analysis and may not reflect the actual energy values for this compound.

Chiral Recognition and Enantioselective Interaction Modeling

The enantioselective recognition of this compound is of significant interest, particularly in the context of chiral chromatography and asymmetric catalysis. Computational modeling provides a molecular-level understanding of the interactions between the enantiomers of 1-(furan-3-yl)ethan-1-ol and a chiral selector, such as a cyclodextrin, a chiral stationary phase, or a chiral catalyst.

The fundamental principle of chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which possess different interaction energies. For effective discrimination, a "three-point interaction model" is often invoked, where at least three simultaneous non-covalent interactions with different spatial arrangements are required.

For this compound, these interactions could include:

Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

π-π stacking: The furan ring can engage in π-π interactions with aromatic moieties in the chiral selector.

Steric repulsion: The methyl group and the furan ring provide steric bulk that can lead to differential repulsive interactions for the two enantiomers within the chiral pocket of the selector.

van der Waals forces: General attractive or repulsive forces between the analyte and the selector.

Computational approaches such as molecular docking and quantum mechanical calculations can be employed to model these interactions. Docking simulations can predict the preferred binding modes of the (S)- and (R)-enantiomers within the active site of a chiral selector. Subsequently, the binding energies of these diastereomeric complexes can be calculated using more accurate methods like DFT to quantify the enantioselectivity.

The following table summarizes the key non-covalent interactions that would be modeled to understand the chiral recognition of this compound.

| Interaction Type | Interacting Group on this compound | Potential Interacting Group on Chiral Selector |

| Hydrogen Bonding | -OH | Hydroxyl, amino, carbonyl groups |

| π-π Stacking | Furan ring | Aromatic rings (e.g., phenyl, naphthyl) |

| Steric Hindrance | Methyl group, Furan ring | Bulky alkyl or aryl groups |

| Dipole-Dipole | Furan ring, -OH group | Polar functional groups |

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool to investigate the influence of the solvent on the structure, dynamics, and reactivity of this compound. By simulating the motion of the solute and a large number of solvent molecules over time, MD can provide detailed insights into solvation effects and the dynamics of chemical reactions.

Solvent Effects: The choice of solvent can significantly impact the conformational equilibrium of this compound. In protic solvents like water or alcohols, the hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. This can disrupt or stabilize certain intramolecular interactions, thereby shifting the populations of the different conformers. MD simulations can be used to calculate the radial distribution functions (RDFs) around specific atoms of the solute, providing a quantitative measure of the solvation shell structure.

Reaction Dynamics: MD simulations can also be used to study the dynamics of reactions involving this compound. For instance, in a simulated enzymatic reaction, MD can reveal the pathway of the substrate entering the active site, the conformational changes that occur upon binding, and the role of specific amino acid residues in catalysis. By employing reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to simulate the bond-breaking and bond-forming events of a chemical reaction and to calculate the free energy profile along the reaction coordinate.

A typical MD simulation setup to study the solvation of this compound would involve the parameters outlined in the table below.

| Simulation Parameter | Description |

| Force Field | A set of parameters describing the potential energy of the system (e.g., GROMOS, AMBER, CHARMM for the solute; TIP3P, SPC/E for water). |

| Solvent Box | A periodic box filled with solvent molecules (e.g., water, ethanol, THF) surrounding the solute. |

| Ensemble | The thermodynamic conditions of the simulation (e.g., NVT for constant number of particles, volume, and temperature; NPT for constant number of particles, pressure, and temperature). |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range, to ensure adequate sampling of the conformational space. |

| Analysis | Calculation of properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bond lifetimes. |

Through such simulations, a deeper understanding of the behavior of this compound in different chemical environments can be achieved, guiding the design of more efficient synthetic routes and chiral separation methods.

Biological Relevance and in Vitro Activity Mechanistic Focus

Investigation of In Vitro Antimicrobial Activities of Derivatives

The antimicrobial properties of furan (B31954) derivatives have been demonstrated against a variety of pathogenic microorganisms. nih.gov The mechanisms underlying these activities often involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

Furan derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study on carbamothioyl-furan-2-carboxamide derivatives revealed significant inhibitory action against various bacterial strains, with measured inhibition zones ranging from 9 to 17 mm. nih.gov Another study investigating 3-aryl-3-(furan-2-yl)propanoic acid derivatives reported a minimum inhibitory concentration (MIC) of 128 µg/mL against the Gram-positive bacterium Staphylococcus aureus. mdpi.com Furthermore, the novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA), displayed anti-staphylococcal properties with MIC values between 125-250 mg/L against both methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA). nih.gov In a study of benzofuran (B130515) derivatives, compound 7 showed moderate activity specifically towards Gram-positive strains, with MIC values from 16 to 64 µg/mL. nih.gov

| Derivative Class | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial strains | Inhibition Zone (I.Z) | 9–17 mm | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus ATCC 29213 | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | mdpi.com |

| 7,10-Epoxyoctadeca-7,9-dienoic acid (7,10-EODA) | MRSA and MSSA | Minimum Inhibitory Concentration (MIC) | 125-250 mg/L | nih.gov |

| Benzofuran derivative 7 | Gram-positive strains | Minimum Inhibitory Concentration (MIC) | 16 to 64 µg/mL | nih.gov |

The antifungal potential of furan derivatives has also been well-documented. Studies on carbamothioyl-furan-2-carboxamide derivatives confirmed significant activity against all tested fungal strains. nih.gov Similarly, 3-aryl-3-(furan-2-yl)propenoic acid derivatives and their precursors demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans, inhibiting its growth at a concentration of 64 µg/mL. mdpi.com Research into natural dibenzofurans isolated from liverwort also showed potential antifungal effects against Candida albicans, with MIC values ranging from 16 µg/mL to 512 µg/mL. nih.gov

| Derivative Class | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide derivatives | Various fungal strains | Inhibition | Significant activity reported | nih.gov |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans ATCC 10231 | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | mdpi.com |

| Natural dibenzofurans | Candida albicans | Minimum Inhibitory Concentration (MIC) | 16–512 µg/mL | nih.gov |

In Vitro Anti-cancer Activity and Cellular Impact Studies

Furan-based compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, revealing mechanisms that include the induction of apoptosis, modulation of cellular oxidative stress, and inhibition of inflammatory pathways. nih.gov

Several furan derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. For example, certain novel furan-based derivatives were shown to cause cell death in breast cancer (MCF-7) cells through an apoptotic cascade. nih.gov This was confirmed by positive annexin (B1180172) V/PI staining and an accumulation of cells in the pre-G1 phase, suggesting genetic material fragmentation. nih.gov The pro-apoptotic impact was linked to the intrinsic mitochondrial pathway, evidenced by an increase in p53 and Bax levels and a decrease in Bcl-2 levels. nih.gov Similarly, specific benzofuran derivatives were found to induce apoptosis in chronic myelogenous leukemia (K562) cells. nih.gov Their proapoptotic properties were confirmed through a Caspase-Glo 3/7 assay and an Annexin V-FITC test. nih.gov Caspases are a family of proteases essential for initiating and executing apoptosis. nih.gov Further studies on furan-2(5H)-one derivatives showed that their mechanism of action involved the activation of caspase-3. mdpi.com

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can lead to cellular damage, a condition known as oxidative stress. imrpress.com Some furan derivatives exert their anti-cancer effects by modulating ROS levels within cancer cells. Studies on benzofuran derivatives showed they have pro-oxidative effects, increasing the levels of ROS in K562 cancer cells in a time-dependent manner, particularly after 12 hours of incubation. nih.gov This increase in ROS can contribute to the induction of apoptosis. nih.govimrpress.com The relationship between ROS and cell death is complex; high concentrations can activate cell death pathways, while lower concentrations may have roles in cell signaling. imrpress.com The major intracellular sources of ROS are typically the mitochondrial electron transport chain and the NADPH oxidase system. mdpi.com

In Vitro Antioxidant Activity Evaluation

The evaluation of antioxidant activity is crucial in determining the potential of a compound to mitigate oxidative stress, a process implicated in aging and various diseases. The antioxidant capacity of furan derivatives has been assessed using several in vitro assays, including radical scavenging and metal chelation methods.

Radical Scavenging Activity: The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to determine the ability of a compound to act as a free radical scavenger. mdpi.com In this test, antioxidants reduce the stable DPPH radical to the yellow-colored diphenyl-picrylhydrazine, and the change in absorbance is measured to quantify scavenging capacity. mdpi.com Studies on synthetic furan hybrid molecules have shown that their antioxidant activity can be influenced by their specific structural features. For instance, compounds designated H3 (77.75 µg/mL) and H4 (71.72 µg/mL) demonstrated higher antioxidant activity compared to other synthesized analogs in one study, although their activity was less potent than the standards, ascorbic acid (24.84 µg/mL) and quercetin (B1663063) (69.25 µg/mL). psecommunity.org

Metal Chelating Activity: Another mechanism of antioxidant action is the chelation of transition metals like iron (Fe(II)), which can catalyze oxidative reactions. Chelating agents form stable sigma bonds with the metal ions, reducing their redox potential and stabilizing the oxidized form, thereby acting as strong secondary antioxidants. psecommunity.org The metal-chelating properties of novel furan derivatives have been evaluated, with results presented as IC50 values, which represent the concentration required to chelate 50% of the metal ions. psecommunity.org

The table below summarizes the in vitro antioxidant activities of selected furan derivatives from a research study.

| Compound/Standard | DPPH Scavenging IC50 (µg/mL) | Metal Chelating IC50 (µg/mL) |

| H1 | >100 | 100.81 |

| H2 | >100 | 114.32 |

| H3 | 77.75 | 96.34 |

| H4 | 71.72 | 87.23 |

| Ascorbic Acid | 24.84 | - |

| Quercetin | 69.25 | - |

| EDTA | - | 19.34 |

| Data sourced from a study on new furan hybrid molecules. psecommunity.org |

Structure-Activity Relationship (SAR) Studies of (1S)-1-(furan-3-yl)ethan-1-ol Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For furan-containing compounds, SAR studies have provided valuable insights into the features that govern their pharmacological effects.

In the case of YC-1, an indazole derivative containing a furyl substituent, SAR studies have been conducted to explore its various biological activities, including its role as a soluble guanylate cyclase (sGC) activator and a HIF-1 inhibitor. nih.gov For HIF-1 inhibitory activity, it was found that the furan ring was a critical component; replacing it with other heterocycles generally led to a loss of potency. nih.gov However, substituting the furan with a thiophene (B33073) ring resulted in a compound with better activity (IC50 = 3.7 μM) compared to the furan analog (IC50 = 70 μM) in that specific series, although both were less potent than YC-1 itself. nih.gov

Studies on other classes of heterocyclic compounds, such as benzofuran derivatives, have also revealed key SAR insights. For example, research has shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity against certain cancer cell lines. mdpi.com The introduction of substituents like methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) groups at specific positions on the benzene (B151609) ring can influence the compound's lipophilicity, volume, and ultimately, its biological activity. mdpi.com For 1-aryl-2-(azol-1-yl)ethane derivatives, it was observed that among keto derivatives, compounds with a longer alkyl chain at the carbon adjacent to the azole ring and a chloro substituent on the benzene ring showed the highest antifungal activity. researchgate.net

Exploration of Biological Target Interactions through Molecular Docking (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely employed in drug design to understand how a ligand, such as a furan derivative, might interact with the active site of a protein target. ijper.orgresearchgate.net The process involves preparing the 3D structures of the protein and the ligand, defining a binding site (grid box) on the protein, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. jbcpm.comijper.org

Docking studies on furan-azetidinone hybrids against antibacterial targets in E. coli have shown promising results. ijper.org For instance, when docked against the enoyl reductase enzyme, several compounds showed significant binding scores. The analysis revealed that interactions such as pi-pi stacking between the phenyl groups of the ligand and phenylalanine (PHE 94) and tyrosine (TYR 146) residues in the active site were crucial for binding. ijper.org A higher (more negative) GlideScore (GScore) or a lower binding energy (in kcal/mol) typically indicates a more favorable interaction. ijper.orgnih.gov

The table below presents results from a molecular docking study of furan-azetidinone hybrids with the enoyl reductase enzyme from E. coli.

| Compound | Glide Score (GScore) | Emodel Score | Key Interacting Residues |

| 4d | -9.039 | -60.997 | TYR 146 |

| 4e | -9.195 | -73.407 | PHE 94, TYR 146 |

| Scores represent the predicted binding affinity; more negative values indicate stronger binding. ijper.org |

These in silico studies provide a rational basis for the observed biological activities and can guide the synthesis of new derivatives with improved potency. researchgate.net By visualizing the interactions between the furan derivative and the amino acid residues of the target protein, researchers can understand the molecular basis of action and design modifications to enhance these interactions. ijper.org

Future Perspectives and Emerging Research Directions

Development of Next-Generation Enantioselective Synthetic Methodologies

The efficient and scalable synthesis of enantiomerically pure (1S)-1-(furan-3-yl)ethan-1-ol is paramount for its broader application. While classical methods for asymmetric ketone reduction exist, future research is poised to focus on more sustainable, efficient, and highly selective next-generation methodologies.